

Sudan III-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: Sudan III-d6

Cat. No.: B15379024

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Technical Guide: Sudan III-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sudan III-d6**, a deuterated analog of the lipophilic bisazo dye, Sudan III. This document details its core physicochemical properties, analytical applications, and relevant experimental protocols, with a focus on its role as an internal standard in quantitative analysis.

Core Chemical and Physical Properties

Sudan III-d6 is a stable isotope-labeled version of Sudan III, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution is critical for its primary application in analytical chemistry, as it allows for its differentiation from the non-labeled compound in mass spectrometry-based methods.

Data Presentation: Key Physicochemical Properties

Property	Value	References
Chemical Name	1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6	[1]
Synonyms	Sudan 3-d6, Solvent Red 23-d6, Toney Red-d6	[1][2]
CAS Number	1014689-17-8 (predominant), 950-86-9	[3][4]
Molecular Formula	C ₂₂ H ₁₀ D ₆ N ₄ O	[2]
Molecular Weight	358.43 g/mol	[2]
Appearance	Powder	[5]
Solubility	Soluble in chloroform and ethyl acetate.	[1]

Analytical Applications and Experimental Protocols

The primary application of **Sudan III-d6** is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Sudan III in various complex matrices, particularly in food safety analysis.[1][3] The illegal use of Sudan dyes as food colorants has necessitated the development of robust and sensitive analytical methods for their detection, and **Sudan III-d6** plays a crucial role in ensuring the accuracy and reliability of these methods. [3][6]

By adding a known amount of **Sudan III-d6** to a sample at the beginning of the analytical process, it is possible to correct for both sample loss during preparation and matrix effects in the mass spectrometer.[7] Since **Sudan III-d6** has nearly identical chemical and physical properties to Sudan III, it behaves similarly during extraction, chromatography, and ionization. [3]

Experimental Protocol: Quantification of Sudan Dyes in Food Matrices using LC-MS/MS

This section outlines a generalized protocol for the analysis of Sudan dyes in a food matrix, such as chili powder, using **Sudan III-d6** as an internal standard.

1. Sample Preparation (QuEChERS Extraction)[3]

- Weigh 2 g of the homogenized food sample into a 50 mL centrifuge tube.
- Add 8 mL of water and vortex for 30 seconds.
- Spike the sample with a known amount of **Sudan III-d6** internal standard solution.
- Add 10 mL of acetonitrile and QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate).
- Shake vigorously for 1 minute and then centrifuge.
- The resulting supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.[7]

2. LC-MS/MS Analysis[8]

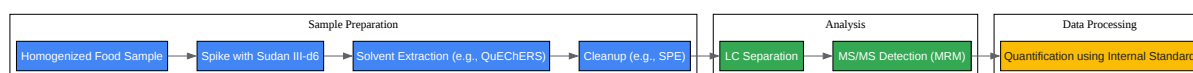
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for separation.[8]
 - Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6] Two or more MRM transitions (a precursor ion and at least two product ions) should be monitored for each analyte for confident identification and quantification.[6]

3. Quantification^[5]

A calibration curve is generated by plotting the ratio of the peak area of the Sudan III standard to the peak area of the **Sudan III-d6** internal standard against the concentration of the Sudan III standard. The concentration of Sudan III in the unknown sample is then determined from this calibration curve using the measured peak area ratio from the sample analysis.^[5]

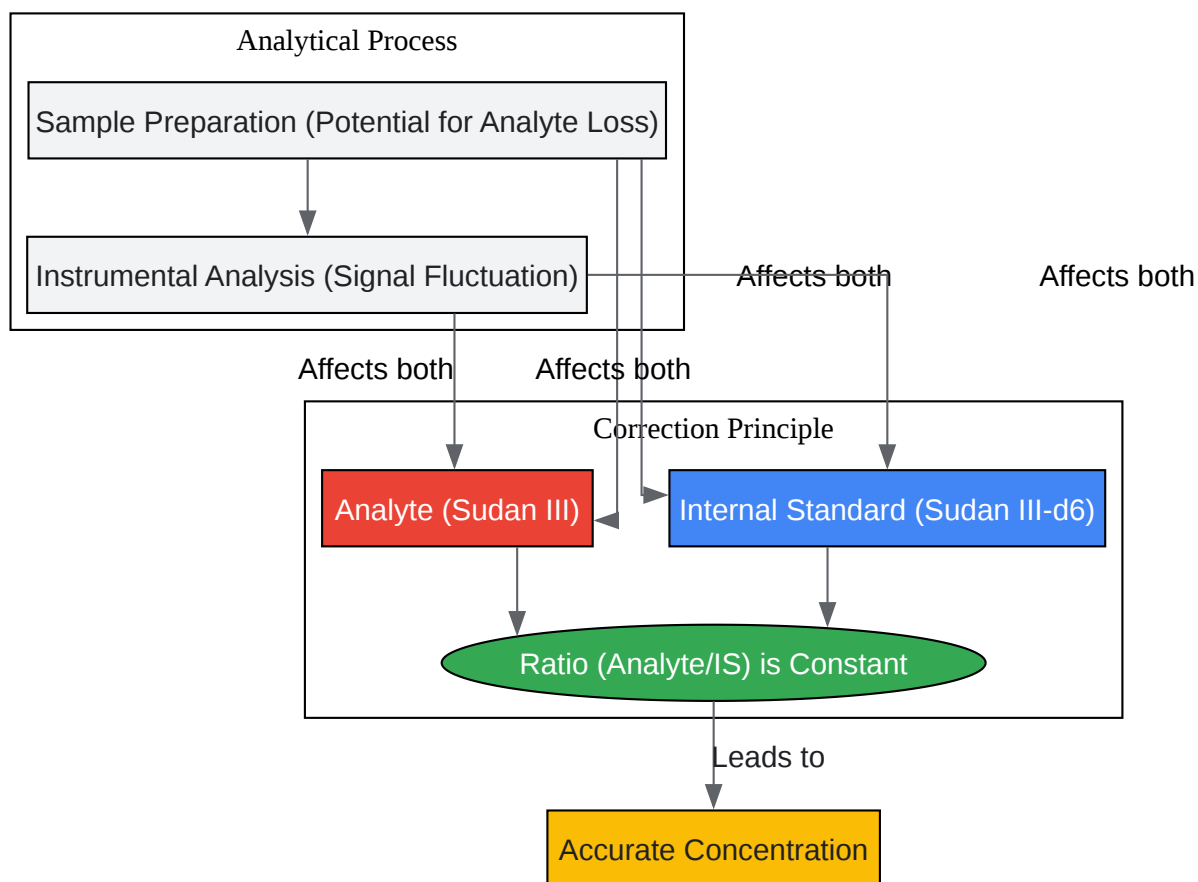
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for Sudan dye analysis and the principle of internal standard correction.



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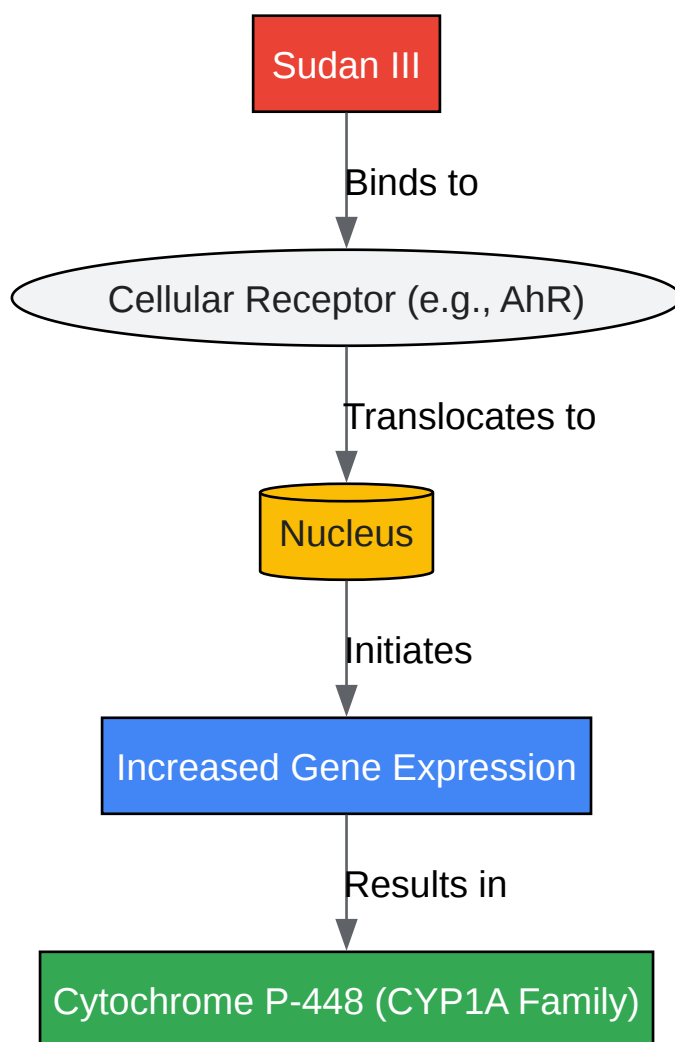
Experimental workflow for Sudan dye analysis.



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Principle of internal standard correction for matrix effects and sample loss.

While the primary role of **Sudan III-d6** is as an analytical standard, its non-deuterated counterpart, Sudan III, has been shown to induce drug-metabolizing enzymes. This biological activity is a relevant consideration for toxicological studies.



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Simplified diagram of drug-metabolizing enzyme induction by Sudan III.

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